molecular formula C10H21BrO B13526598 1-Bromo-3,3-dimethyl-2-(propoxymethyl)butane

1-Bromo-3,3-dimethyl-2-(propoxymethyl)butane

Cat. No.: B13526598
M. Wt: 237.18 g/mol
InChI Key: DDWXCABIPSCRED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-3,3-dimethyl-2-(propoxymethyl)butane is an organic compound with the molecular formula C10H21BrO. It is a brominated alkane, characterized by the presence of a bromine atom attached to a butane backbone with additional methyl and propoxymethyl groups. This compound is of interest in various chemical research and industrial applications due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-3,3-dimethyl-2-(propoxymethyl)butane typically involves the bromination of a suitable precursor. One common method is the reaction of 3,3-dimethyl-2-butanone with bromine in the presence of a base to form the brominated intermediate. This intermediate is then reacted with propyl alcohol under suitable conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the high quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3,3-dimethyl-2-(propoxymethyl)butane undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of alcohols.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions

    Substitution: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Elimination: Strong bases like sodium ethoxide or potassium tert-butoxide are typically used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Major Products Formed

    Substitution: Formation of 3,3-dimethyl-2-(propoxymethyl)butanol.

    Elimination: Formation of alkenes such as 3,3-dimethyl-2-(propoxymethyl)-1-butene.

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alkanes or alcohols.

Scientific Research Applications

1-Bromo-3,3-dimethyl-2-(propoxymethyl)butane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules.

    Biology: Employed in the study of biochemical pathways and enzyme interactions.

    Medicine: Investigated for potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-3,3-dimethyl-2-(propoxymethyl)butane involves its reactivity due to the presence of the bromine atom. The bromine atom makes the compound susceptible to nucleophilic attack, leading to various substitution and elimination reactions. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the nucleophile or base used.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-3,3-dimethylbutane: Similar structure but lacks the propoxymethyl group.

    1-Bromo-3,3-dimethyl-2-butanone: Similar structure but contains a carbonyl group instead of the propoxymethyl group.

Uniqueness

1-Bromo-3,3-dimethyl-2-(propoxymethyl)butane is unique due to the presence of both the bromine atom and the propoxymethyl group, which confer distinct reactivity and potential applications compared to its analogs. The combination of these functional groups allows for a wider range of chemical transformations and applications in various fields.

Properties

Molecular Formula

C10H21BrO

Molecular Weight

237.18 g/mol

IUPAC Name

1-bromo-3,3-dimethyl-2-(propoxymethyl)butane

InChI

InChI=1S/C10H21BrO/c1-5-6-12-8-9(7-11)10(2,3)4/h9H,5-8H2,1-4H3

InChI Key

DDWXCABIPSCRED-UHFFFAOYSA-N

Canonical SMILES

CCCOCC(CBr)C(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.